N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a tetrazole ring substituted with a 4-ethoxyphenyl group and a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group at the 3-position. The ethoxy group (C₂H₅O-) on the tetrazole ring enhances lipophilicity, while the electron-withdrawing trifluoromethyl group on the benzene ring may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-2-28-14-8-6-13(7-9-14)25-16(22-23-24-25)11-21-29(26,27)15-5-3-4-12(10-15)17(18,19)20/h3-10,21H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METXFTNAENNYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that combines a tetrazole ring with a trifluoromethyl and sulfonamide moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring may mimic natural biomolecules, allowing it to bind to active sites and modulate biological pathways. This could lead to various therapeutic effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth and possess antifungal activity. The presence of the sulfonamide group may enhance these effects by disrupting bacterial folate synthesis, a well-known mechanism for sulfonamide antibiotics .
Antitumor Activity
Compounds containing tetrazole rings have been explored for their antitumor properties. Some studies report that similar structures can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. In particular, derivatives with trifluoromethyl groups have shown enhanced potency against various cancer cell lines, suggesting that this compound may also exhibit such effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by findings that related tetrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for inflammatory diseases, as excessive inflammation is a common underlying factor in many chronic conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key modifications, such as altering substituents on the phenyl rings or the tetrazole nitrogen positions, can significantly impact potency and selectivity against specific targets. Research in this area could lead to more effective derivatives with enhanced therapeutic profiles .
Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of tetrazole derivatives, compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide group in enhancing antibacterial efficacy.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of trifluoromethyl-substituted tetrazoles. Results indicated that these compounds inhibited cell proliferation in various cancer lines, including breast and lung cancers, suggesting that modifications like those present in this compound could lead to promising anticancer agents.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has shown promising results in inhibiting the growth of specific cancer types:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Case Study : In vitro tests demonstrated that the compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent.
Enzyme Inhibition
The compound’s structural components allow it to interact with various biological targets, particularly enzymes involved in inflammatory responses:
- Target Enzymes : It has been studied for its inhibitory effects on specific kinases and receptors related to inflammatory diseases.
- Case Study : A preclinical study evaluated its efficacy as an inhibitor of retinoic acid receptor-related orphan receptor C (RORc), demonstrating significant inhibition of interleukin-17 (IL-17) production, which is crucial in autoimmune conditions.
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Its properties make it a candidate for developing new drugs targeting cancer and inflammatory diseases.
- Research Tool : The compound can be utilized in biochemical assays to explore enzyme functions and signaling pathways.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under acidic conditions. Using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C, the sulfonamide converts to a sulfonic acid derivative. For example:
This reaction is critical for modifying solubility and electronic properties.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonamide → Sulfonic acid | H₂O₂ (30%), AcOH, 80°C, 6 hr | 72% |
Reduction Reactions
The trifluoromethyl (-CF₃) group resists reduction, but the tetrazole ring can be partially reduced using LiAlH₄ in tetrahydrofuran (THF). This generates a dihydrotetrazole intermediate, which stabilizes through hydrogen bonding with the sulfonamide oxygen.
Mechanistic insight :
Nucleophilic Substitution
The ethoxy (-OCH₂CH₃) group on the phenyl ring participates in nucleophilic aromatic substitution (NAS). With NaNH₂ in liquid ammonia, the ethoxy group is replaced by amines (e.g., piperidine):
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 4-ethoxyphenyl derivative | Piperidine, NaNH₂ | 4-piperidinylphenyl derivative | 68% |
Cross-Coupling Reactions
The tetrazole’s methylene bridge (-CH₂-) enables Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₄ as a catalyst, arylboronic acids couple at the tetrazole C5 position:
Example :
-
Coupling with 4-cyanophenylboronic acid yields a biphenyltetrazole-sulfonamide hybrid (85% yield, DMF/H₂O, 100°C) .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H₂SO₄, 120°C), the tetrazole ring undergoes Dimroth rearrangement, relocating the methylene group to the N2 position. This alters hydrogen-bonding capacity and bioactivity.
Spectroscopic Characterization
Key spectral data for reaction products:
| Technique | Key Signals | Functional Group |
|---|---|---|
| ¹H NMR | δ 4.43 (s, 2H, -CH₂-), 7.64–7.57 (m, 3H, Ar-H), 3.85–3.58 (m, 4H, -OCH₂CH₃) | Methylene, aromatic, ethoxy |
| ¹³C NMR | δ 164.5 (C=O), 153.7 (tetrazole C), 46.0 (-CH₂-) | Carbonyl, tetrazole |
Industrial-Scale Modifications
Continuous flow reactors improve yields (>90%) for large-scale sulfonamide functionalization. Purification via recrystallization (ethanol/water) achieves >99% purity .
Comparative Reactivity
Compared to non-fluorinated analogs, the -CF₃ group:
-
Reduces electrophilic substitution rates at the benzene ring (Hammett σₚ = 0.54).
-
Enhances thermal stability (decomposition temp. ↑ by 40°C vs. -CH₃) .
This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications. Experimental protocols emphasize the interplay between its sulfonamide, tetrazole, and fluorinated groups in directing reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives are widely studied for their pharmacological and chemical properties. Below is a structural and functional comparison of the target compound with analogous molecules from the literature.
Structural Analogues
Functional and Pharmacological Insights
- Tetrazole vs. Triazole/Pyrazole Cores : The tetrazole ring in the target compound provides a planar, aromatic structure with high dipole moments, which may improve binding to polar enzyme pockets compared to triazole or pyrazole analogues .
- Trifluoromethyl Group : The -CF₃ group in the target compound and its analogues (e.g., ) is associated with increased metabolic stability and enhanced hydrophobic interactions in drug-receptor complexes.
- Ethoxy vs.
Quantitative Structure-Activity Relationship (QSAR) Considerations
- Electron-Withdrawing Effects : The trifluoromethyl group’s electron-withdrawing nature may reduce the pKa of the sulfonamide NH, affecting hydrogen-bonding capacity .
- Steric Effects : Bulky substituents like the ethoxyphenyl group in the target compound could limit access to certain binding sites compared to smaller analogues (e.g., ).
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis requires multi-step functionalization of the tetrazole ring, which may pose challenges in yield optimization compared to simpler triazole-based derivatives .
- Biological Data Gap: No direct pharmacological data for the target compound were found in the provided evidence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole core via [2+3] cycloaddition between sodium azide and nitriles under acidic conditions. Subsequent alkylation with a benzenesulfonamide-bearing methyl group is performed using coupling agents like EDCI or DCC. Key parameters include temperature control (60–80°C for cycloaddition), solvent choice (e.g., DMF for alkylation), and purification via column chromatography to isolate intermediates. Catalysts such as palladium complexes may enhance cross-coupling steps .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the tetrazole ring and trifluoromethyl group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). X-ray crystallography (as applied in similar sulfonamide derivatives) resolves stereochemical ambiguities, particularly for the tetrazole-benzenesulfonamide linkage .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Based on structural analogs, this sulfonamide-tetrazole hybrid may target enzymes like carbonic anhydrases or tyrosine phosphatases due to the sulfonamide moiety’s affinity for zinc-containing active sites. Computational docking (e.g., AutoDock Vina) using PDB structures (e.g., 1XDB for carbonic anhydrase) can predict binding modes. Validation via enzyme inhibition assays (IC₅₀ determination) is recommended .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzenesulfonamide or tetrazole moiety to enhance solubility, as demonstrated in analogs with improved bioavailability. LogP calculations (e.g., via ChemAxon) guide lipophilicity adjustments. In vitro metabolic stability assays (e.g., liver microsomes) identify metabolic hotspots for modification .
Q. How should contradictory data in binding affinity studies (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer : Orthogonal assays (e.g., Surface Plasmon Resonance vs. Fluorescence Polarization) can confirm binding consistency. Structural analysis (e.g., co-crystallization with the target protein) may reveal conformational changes or allosteric effects. Control for assay conditions (pH, ionic strength) to minimize false negatives .
Q. What computational strategies are effective in predicting off-target interactions?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding to non-target proteins (e.g., serum albumin). Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies structural motifs prone to off-target binding. Validate predictions with selectivity panels (e.g., kinase profiling) .
Data Analysis and Experimental Design
Q. How can researchers design dose-response studies to account for the compound’s high protein binding?
- Methodological Answer : Measure free fraction via equilibrium dialysis or ultrafiltration prior to in vitro assays. Adjust dosing concentrations using the unbound drug hypothesis (free drug = total × fraction unbound). In vivo studies should employ pharmacokinetic models integrating protein binding parameters .
Q. What strategies mitigate synthetic challenges in scaling up the tetrazole ring formation?
- Methodological Answer : Replace hazardous azide reagents with safer alternatives (e.g., trimethylsilyl azide). Optimize reaction stoichiometry via Design of Experiments (DoE) to minimize byproducts. Continuous flow reactors improve heat management and scalability for exothermic cycloaddition steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
